(3-Nitrophenyl)methyl 3,4,5-trimethoxybenzoate
Description
(3-Nitrophenyl)methyl 3,4,5-trimethoxybenzoate: is an organic compound that belongs to the class of esters It is composed of a 3-nitrophenyl group attached to a methyl 3,4,5-trimethoxybenzoate moiety
Properties
IUPAC Name |
(3-nitrophenyl)methyl 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(19)25-10-11-5-4-6-13(7-11)18(20)21/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRKHKPRSPZKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)methyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with (3-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in (3-Nitrophenyl)methyl 3,4,5-trimethoxybenzoate can undergo reduction to form the corresponding amine derivative.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield 3,4,5-trimethoxybenzoic acid and (3-nitrophenyl)methanol.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Reduction: 3,4,5-trimethoxybenzoic acid and (3-nitrophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of esterification and substitution reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)methyl 3,4,5-trimethoxybenzoate is largely dependent on its chemical structure. The nitro group can undergo reduction to form an amine, which can interact with various biological targets. The ester group can be hydrolyzed to release 3,4,5-trimethoxybenzoic acid, which may exhibit biological activity. The methoxy groups on the benzene ring can participate in interactions with enzymes and receptors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
(3-Nitrophenyl)methyl benzoate: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.
3,4,5-Trimethoxybenzyl alcohol: Lacks the ester linkage, making it a different class of compound with distinct properties.
Uniqueness:
- The presence of both the nitro group and the methoxy groups in (3-Nitrophenyl)methyl 3,4,5-trimethoxybenzoate provides a unique combination of reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
